2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H7BF4O3. This compound is notable for its unique combination of fluorine, methoxy, and trifluoromethyl groups attached to a phenyl ring, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into the corresponding boronate esters or alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted phenyl derivatives .
Scientific Research Applications
2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring boronic acid moieties for activity.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biochemical assays and drug design, where the compound can inhibit enzymes or modulate biological pathways .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison: 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and methoxy groups, which enhance its reactivity and stability compared to similar compounds. The trifluoromethyl group further increases its lipophilicity and electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
[2-fluoro-6-methoxy-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)7(10)6(5)9(14)15/h2-3,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGFZFNQPKCUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-77-2 |
Source
|
Record name | 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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